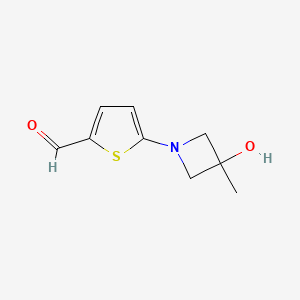
1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a methyl group at the 1-position and a 4-methylphenyl group at the N4-position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine can be achieved through several synthetic routes. One common method involves the condensation of 3,4-diaminopyrazole with 4-methylbenzaldehyde, followed by methylation at the 1-position. The reaction typically proceeds under mild conditions, using a solvent such as ethanol or methanol, and may require a catalyst such as acetic acid to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the synthesis of intermediate compounds, purification steps, and final product isolation. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyrazole compounds.
Scientific Research Applications
1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: The compound is utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3,4-diaminopyrazole: Lacks the 4-methylphenyl group, resulting in different chemical and biological properties.
4-Methyl-N4-phenyl-1H-pyrazole-3,4-diamine: Similar structure but with different substitution patterns, affecting its reactivity and applications.
1-Methyl-N4-(4-chlorophenyl)-1H-pyrazole-3,4-diamine: Contains a chlorine atom instead of a methyl group, leading to distinct chemical behavior.
Uniqueness
1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. Its combination of a methyl group and a 4-methylphenyl group on the pyrazole ring makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H14N4 |
|---|---|
Molecular Weight |
202.26 g/mol |
IUPAC Name |
1-methyl-4-N-(4-methylphenyl)pyrazole-3,4-diamine |
InChI |
InChI=1S/C11H14N4/c1-8-3-5-9(6-4-8)13-10-7-15(2)14-11(10)12/h3-7,13H,1-2H3,(H2,12,14) |
InChI Key |
RTCZGPGQNDIRPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CN(N=C2N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl({3-[(1-methoxypropan-2-yl)amino]propyl})amine](/img/structure/B13219246.png)
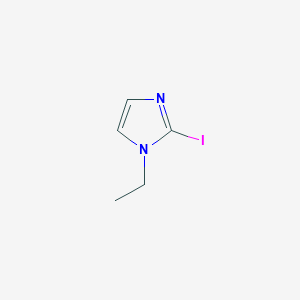



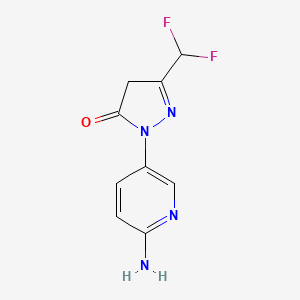
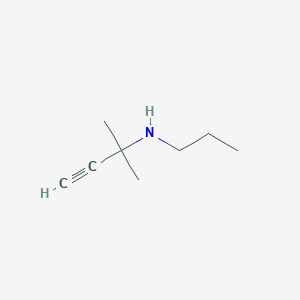
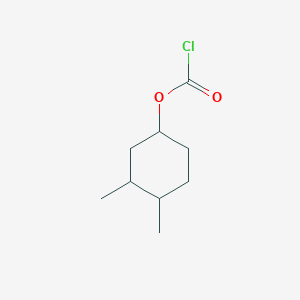

![3-[(2-Aminoethyl)(ethyl)amino]propan-1-ol](/img/structure/B13219304.png)
![7-{[ethyl(methyl)amino]methyl}-2,2-difluoro-2H-1,3-benzodioxole-4-carbaldehyde](/img/structure/B13219312.png)
![benzyl[(5,6-dihydro-2H-pyran-3-yl)methyl]amine](/img/structure/B13219314.png)

